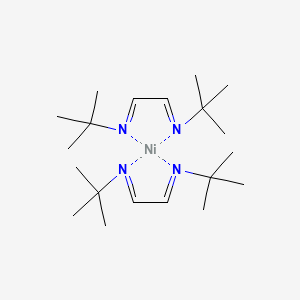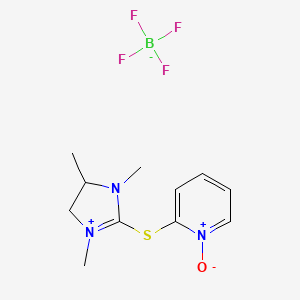
5-Fluoro-2-hydrazino-benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-hydrazino-benzoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O2 and a molecular weight of 206.602 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a hydrazine group, and a benzoic acid moiety.
Métodos De Preparación
The synthesis of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with hydrazine hydrate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
5-Fluoro-2-hydrazino-benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: The nitro group in the precursor compound can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Condensation: The hydrazine group can react with carbonyl compounds to form hydrazones or hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while substitution of the fluorine atom can produce various substituted benzoic acids .
Aplicaciones Científicas De Investigación
5-Fluoro-2-hydrazino-benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions .
The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, disruption of cellular signaling, and induction of apoptosis in cancer cells. These effects are mediated through the compound’s ability to interact with specific amino acid residues and active sites on target proteins .
Comparación Con Compuestos Similares
5-Fluoro-2-hydrazino-benzoic acid hydrochloride can be compared with other similar compounds, such as:
5-Fluoro-2-nitrobenzoic acid: This compound is a precursor in the synthesis of this compound. It contains a nitro group instead of a hydrazine group.
2-Hydrazinobenzoic acid: This compound lacks the fluorine atom present in this compound. It is used in similar applications but may have different reactivity and biological activity.
5-Fluoro-2-aminobenzoic acid: This compound contains an amino group instead of a hydrazine group.
The uniqueness of this compound lies in its combination of fluorine and hydrazine functionalities, which provide distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
5-fluoro-2-hydrazinylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGNDRGLNNGPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B6327636.png)










